[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride
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Overview
Description
Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They are generally crystalline and odorless .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as a solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis
On heating, tetrazoles decompose and emit toxic nitrogen fumes. They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .Physical and Chemical Properties Analysis
Tetrazole shows a melting point temperature at 155–157°C. It dissolves in water, acetonitrile, etc .Mechanism of Action
Target of Action
Tetrazoles, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets due to their electron-donating and electron-withdrawing properties . They act as nonclassical bioisosteres of carboxylic acids, which allows them to interact with a wide range of receptors .
Mode of Action
Tetrazoles are known to stabilize the electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that [3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride may interact with its targets in a similar manner.
Biochemical Pathways
Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions, a class of compounds to which this compound belongs, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that this compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with tetrazoles , it is likely that this compound may have diverse effects at the molecular and cellular level.
Action Environment
The properties of tetrazoles suggest that factors such as ph and lipid solubility may play a role in their action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.ClH/c9-5-7-2-1-3-8(4-7)13-6-10-11-12-13;/h1-4,6H,5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZOGAIXGLVVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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